Technical Documentation Center

1,4-Dimethylpiperazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dimethylpiperazine-2-carboxylic acid
  • CAS: 58895-88-8

Core Science & Biosynthesis

Foundational

Chiral separation of 1,4-Dimethylpiperazine-2-carboxylic acid enantiomers

An In-Depth Technical Guide Topic: Chiral Separation of 1,4-Dimethylpiperazine-2-carboxylic Acid Enantiomers Audience: Researchers, scientists, and drug development professionals. Abstract The stereochemical configuratio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Chiral Separation of 1,4-Dimethylpiperazine-2-carboxylic Acid Enantiomers Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological activity and safety profile. 1,4-Dimethylpiperazine-2-carboxylic acid is a chiral heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry. The ability to resolve its racemic mixture into single, pure enantiomers is paramount for the development of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the primary methods for the chiral separation of 1,4-Dimethylpiperazine-2-carboxylic acid enantiomers. We delve into the foundational principles, practical considerations, and detailed experimental protocols for diastereomeric salt resolution, chiral High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The narrative emphasizes the rationale behind methodological choices, offering field-proven insights to guide researchers in selecting and optimizing the most suitable separation strategy for both analytical and preparative scales.

Introduction: The Imperative of Chirality in Piperazine Scaffolds

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to modulate biological targets.[1][2] When substituted asymmetrically, as in the case of 1,4-Dimethylpiperazine-2-carboxylic acid, a chiral center is introduced. The resulting enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for undesirable side effects (the distomer).[3] Therefore, robust and efficient methods for separating these enantiomers are not merely a matter of academic interest but a regulatory and safety necessity in drug development.

1,4-Dimethylpiperazine-2-carboxylic acid presents a unique separation challenge. Its structure contains both a basic tertiary amine and an acidic carboxylic acid group, allowing it to exist as a zwitterion. This amphoteric nature influences its solubility and interactions, requiring carefully tailored separation strategies. This guide will explore the most effective of these strategies, providing the technical depth required for successful implementation.

Foundational Strategies for Chiral Resolution

The separation of enantiomers hinges on converting them, either transiently or stably, into diastereomers. Diastereomers possess different physical and chemical properties (e.g., solubility, boiling point, chromatographic retention), which can be exploited for separation. The primary approaches applicable to 1,4-Dimethylpiperazine-2-carboxylic acid are:

  • Diastereomeric Salt Resolution: Involves reacting the racemic acid with a single enantiomer of a chiral base (or vice-versa) to form two diastereomeric salts that can be separated by fractional crystallization.[4]

  • Chiral Chromatography: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and direct separation.[5]

  • Capillary Electrophoresis (CE): Employs a chiral selector added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, causing them to migrate at different velocities under an electric field.[6]

Method 1: Diastereomeric Salt Resolution

This classical method remains a cornerstone for preparative-scale chiral separations in the pharmaceutical industry due to its cost-effectiveness and scalability.

Principle of Separation

The core principle is the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent. For the target molecule, which is a carboxylic acid, a chiral amine would be the appropriate resolving agent. The reaction can be depicted as:

  • (R/S)-Acid + (R)-Base → (R-Acid • R-Base) + (S-Acid • R-Base)

The two resulting diastereomeric salts, (R,R) and (S,R), will have different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.

Causality in Experimental Design: Screening Resolving Agents and Solvents

The success of this method is entirely dependent on finding the right combination of resolving agent and solvent. A rational screening approach is critical.[4] The choice of resolving agent should be guided by its availability in high enantiomeric purity, cost, and ability to form well-defined, crystalline salts. The solvent system is selected to maximize the solubility difference between the two diastereomeric salts.

Potential Chiral Resolving Agents (Bases) Rationale for Selection
(R)-(+)-α-MethylbenzylamineCommercially available, widely used for acidic resolutions.
(1R,2R)-(-)-PseudoephedrineMultiple hydrogen bonding sites can aid in crystalline salt formation.
Cinchona Alkaloids (e.g., Quinine, Quinidine)Rigid structures often induce good chiral recognition and crystallization.
(R)-(-)-2-PhenylglycinolOffers multiple interaction points (hydroxyl, amine, phenyl groups).
Detailed Experimental Protocol: Diastereomeric Salt Resolution

This protocol is adapted from established methods for resolving substituted piperazine derivatives and serves as a robust starting point.[4]

Step 1: Salt Formation & Crystallization

  • Dissolve 1.0 equivalent of racemic 1,4-Dimethylpiperazine-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) with gentle heating until fully dissolved.

  • In a separate vessel, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine) in a minimal amount of the same solvent. Rationale: Using substoichiometric amounts of the resolving agent can sometimes improve the purity of the initially crystallizing salt.

  • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

  • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a crystalline precipitate indicates the less soluble diastereomeric salt is forming.

  • If no crystals form, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

  • Dry the crystals under vacuum.

Step 3: Salt Breaking to Recover the Enantiomer

  • Dissolve the isolated diastereomeric salt in water.

  • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This protonates the chiral resolving agent, making it water-soluble.

  • The desired enantiomer of 1,4-Dimethylpiperazine-2-carboxylic acid may precipitate or can be extracted using an appropriate organic solvent if its solubility in the acidic aqueous phase is low. Alternatively, ion-exchange chromatography can be used for recovery.

  • Isolate the final product and verify its enantiomeric excess (ee) using an analytical method like chiral HPLC (see Section 4.0).

Visualization: Workflow of Diastereomeric Salt Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Enantiomer Recovery Racemate Racemic (R/S)-Acid in Solution Mix Mixing & Cooling Racemate->Mix Agent Chiral (R)-Base Agent->Mix Crystallization Fractional Crystallization Mix->Crystallization Filtration Filtration Crystallization->Filtration Salt_S Soluble (S,R) Salt (in filtrate) Filtration->Salt_S Liquid Phase Salt_I Insoluble (R,R) Salt (solid crystals) Filtration->Salt_I Solid Phase Break Salt Breaking (Acidification) Salt_I->Break Final Pure (R)-Acid Break->Final

Caption: Workflow for chiral separation via diastereomeric salt crystallization.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier technique for the analytical determination of enantiomeric purity and is also increasingly used for preparative-scale separations.[5]

Principle of Separation

Direct separation is achieved by using a column packed with a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, resulting in their separation.[5]

Causality in Experimental Design: CSP Selection

The choice of CSP is the most critical factor. For a zwitterionic molecule like 1,4-Dimethylpiperazine-2-carboxylic acid, several types of CSPs are promising candidates.

CSP Type Example Column Rationale for Selection
Polysaccharide-Based Chiralpak® IC, Chiralcel® OD-HThese cellulose or amylose-based phases offer broad applicability and can separate a wide range of racemates through hydrogen bonding, dipole-dipole, and steric interactions.[5][7]
Zwitterionic ZWIX(+)™ / ZWIX(-)™These phases are specifically designed for amino acids and other amphoteric molecules. They utilize ion-exchange mechanisms, providing strong and highly selective interactions.[8]
Crown Ether CROWNPAK® CR(+)Effective for compounds with primary amine groups, which can complex within the crown ether cavity. The carboxylic acid may require derivatization for optimal use.

Method development involves screening these columns with different mobile phases, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and additives like acids (trifluoroacetic acid) or bases (diethylamine) to control the ionization state of the analyte and improve peak shape.[7]

Detailed Analytical Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of a sample of 1,4-Dimethylpiperazine-2-carboxylic acid.

Step 1: Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: HPLC Instrumentation and Conditions

Parameter Recommended Starting Condition Rationale
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)A robust, general-purpose polysaccharide CSP.[7]
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v)Common for separating basic compounds on polysaccharide CSPs. DEA improves peak shape for amines.[7]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce backpressure.
Injection Volume 10 µLStandard analytical injection volume.
Detection UV at 210 nmCarboxylic acids and amides typically absorb at low UV wavelengths.

Step 3: Data Analysis

  • Integrate the peak areas for the two eluting enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ | Peak Area 1 - Peak Area 2 | / (Peak Area 1 + Peak Area 2) ] x 100

Visualization: Principle of Chiral HPLC Separation

Caption: Enantiomers interact differently with the CSP, leading to separation.

Method 3: Capillary Electrophoresis (CE)

CE is a high-resolution analytical technique that is particularly well-suited for the separation of charged chiral molecules. It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption.

Principle of Separation

In CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte, which must be charged to migrate in the electric field, form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities and/or different binding constants, leading to different migration times and thus, separation.[6] For 1,4-Dimethylpiperazine-2-carboxylic acid, sulfated cyclodextrins are excellent chiral selectors due to their charged nature and ability to form inclusion complexes.[6]

Detailed Analytical Protocol: Chiral CE

Objective: To achieve baseline separation of the enantiomers of 1,4-Dimethylpiperazine-2-carboxylic acid.

Step 1: Sample and Buffer Preparation

  • Prepare a background electrolyte (BGE), for example, 0.6 M glycine buffer adjusted to pH 3.0.[6]

  • Add the chiral selector, such as sulfated-β-cyclodextrin (S-β-CD), to the BGE at a concentration of 5-10 mg/mL.[6]

  • Dissolve the analyte in water or BGE to a concentration of 0.5-1.0 mg/mL.

Step 2: CE Instrumentation and Conditions

Parameter Recommended Starting Condition Rationale
Capillary Fused-silica, 50 µm ID, ~50 cm total lengthStandard dimensions for high-efficiency separations.
Background Electrolyte 0.6 M Glycine (pH 3.0) with 5 mg/mL S-β-CDLow pH ensures the carboxylic acid is neutral and the amines are protonated, providing a positive charge for migration. S-β-CD is the chiral selector.[6]
Voltage +20 kVA typical driving voltage for CE separations.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)A common and reproducible injection method.
Detection UV at 210 nmDirect detection of the analyte.

Summary and Method Comparison

The optimal chiral separation strategy depends on the specific goals of the project—whether for analytical quantification or large-scale production.

Feature Diastereomeric Salt Resolution Chiral HPLC Chiral CE
Primary Application Preparative ScaleAnalytical & PreparativeAnalytical
Scalability HighModerateLow
Development Time Potentially long (screening required)Moderate to FastFast
Cost per Sample Low (solvents) / High (agent)High (chiral columns)Low
Solvent Consumption HighModerateVery Low
Key Advantage Established, scalable technologyDirect separation, high resolutionExtremely high efficiency, speed
Key Disadvantage Requires successful crystallizationHigh cost of CSPsLow concentration sensitivity

Conclusion

The chiral separation of 1,4-Dimethylpiperazine-2-carboxylic acid is a critical step in its utilization as a building block for enantiomerically pure pharmaceuticals. This guide has detailed three powerful and complementary techniques: diastereomeric salt resolution, chiral HPLC, and chiral CE. While diastereomeric salt resolution remains the workhorse for large-scale synthesis, chromatographic and electrophoretic methods provide the essential analytical power to rapidly develop and validate these separations. By understanding the underlying principles and the rationale behind the experimental design for each method, researchers can confidently select and optimize a strategy that meets the specific purity, scale, and economic requirements of their drug development program.

References

  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation Source: CORE URL: [Link]

  • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Stoltz Group, Caltech URL: [Link]

  • Title: Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography Source: PubMed URL: [Link]

  • Title: Enantioselective Synthesis – Organic Chemistry: A Tenth Edition Source: OpenStax adaptation URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Reductive Methylation of Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the reductive methylation of piperazine-2-carboxylic acid, a critical transformation in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the reductive methylation of piperazine-2-carboxylic acid, a critical transformation in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic underpinnings of this reaction, present a robust and validated protocol, and offer expert insights to ensure successful and reproducible outcomes. This guide is designed to be a comprehensive resource, combining theoretical principles with practical, actionable steps for researchers in medicinal chemistry and drug development.

Introduction: The Significance of N-Methylated Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological targets, including those for neurological and psychiatric disorders.[1] The N-methylation of piperazine derivatives, such as piperazine-2-carboxylic acid, can significantly modulate their physicochemical properties, including lipophilicity, basicity, and metabolic stability. These modifications are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles, making the development of reliable N-methylation protocols a key focus in drug discovery.

Reductive amination stands out as a powerful and versatile method for the N-alkylation of piperazines.[1][2] This approach allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) to refine drug candidates.[1]

The Chemical Logic: Understanding Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically proceeding in a one-pot fashion. The process involves two key steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of an imine or iminium ion intermediate. This step is often facilitated by acid catalysis.[1]

  • Reduction: A reducing agent, specifically chosen for its selectivity towards the imine/iminium ion over the carbonyl group, is then introduced to reduce the C=N double bond to a C-N single bond.[1]

For the specific case of reductive methylation, formaldehyde is the carbonyl source. The reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred choice due to its mildness, selectivity, and favorable safety profile compared to reagents like sodium cyanoborohydride.[3][4]

An alternative, classic method for N-methylation is the Eschweiler-Clarke reaction , which utilizes excess formic acid and formaldehyde.[5][6][7] In this reaction, formic acid serves as the hydride source.[6] A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[5][6][8]

Visualizing the Process

Reaction Mechanism: Reductive Methylation

The following diagram illustrates the step-by-step mechanism of the reductive methylation of a secondary amine using formaldehyde and a hydride reducing agent.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Secondary_Amine R2NH Hemiaminal R2N(CH2OH)H+ Secondary_Amine->Hemiaminal + H+ Formaldehyde CH2O Formaldehyde->Hemiaminal Iminium_Ion [R2N=CH2]+ Hemiaminal->Iminium_Ion - H2O Tertiary_Amine R2NCH3 Iminium_Ion->Tertiary_Amine Reducing_Agent [H]- Reducing_Agent->Tertiary_Amine

Caption: Mechanism of Reductive Methylation.

Experimental Workflow

The diagram below outlines the key stages of the experimental protocol for the reductive methylation of piperazine-2-carboxylic acid.

G Start Start: Piperazine-2-carboxylic Acid Dissolution Dissolve in Appropriate Solvent Start->Dissolution Addition_of_Formaldehyde Add Formaldehyde Solution Dissolution->Addition_of_Formaldehyde Stir_for_Imine_Formation Stir to Form Iminium Ion Addition_of_Formaldehyde->Stir_for_Imine_Formation Addition_of_Reducing_Agent Slowly Add Reducing Agent (e.g., NaBH(OAc)3) Stir_for_Imine_Formation->Addition_of_Reducing_Agent Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Addition_of_Reducing_Agent->Reaction_Monitoring Quenching Quench Reaction (e.g., with NaHCO3 soln.) Reaction_Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify Crude Product (e.g., Crystallization/Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End: N,N'-dimethylpiperazine-2-carboxylic acid Characterization->End

Caption: Experimental Workflow for Reductive Methylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific substrate and scale of the reaction.

4.1. Materials and Equipment

  • Piperazine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Addition funnel

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

4.2. Procedure

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add piperazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous solvent (e.g., DCE or DCM) to dissolve or suspend the starting material.

  • Addition of Formaldehyde: Add the aqueous formaldehyde solution (2.2 - 2.5 eq) to the reaction mixture.

  • Imine/Iminium Ion Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[1]

  • Addition of Reducing Agent: In a separate flask, suspend sodium triacetoxyborohydride (2.5 - 3.0 eq) in the anhydrous solvent. Slowly add this suspension to the reaction mixture. Be aware that the addition may be exothermic.[1]

  • Reaction: Stir the reaction at room temperature for 4-24 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

4.3. Workup and Purification

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[1][10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 2-3 times).[1][10]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10][11]

  • Purification: The crude product can be purified by various methods, including crystallization, or by converting it to a hydrochloride salt for easier handling and purification.[11] For instance, the crude product can be treated with hydrochloric acid, and the resulting salt can be filtered and washed.[11] Alternatively, purification can be achieved via silica gel chromatography.[10]

Key Reaction Parameters

ParameterReagent/ConditionRationale
Starting Material Piperazine-2-carboxylic acidThe substrate to be N-methylated.
Methylating Agent FormaldehydeProvides the methyl group in the reductive amination process.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent for iminium ions, minimizing side reactions.[3][4]
Solvent Anhydrous DCE or DCMAprotic solvents are preferred as they are compatible with NaBH(OAc)₃.[9]
Temperature Room TemperatureGenerally sufficient for this transformation, avoiding potential side reactions at higher temperatures.[1]
Reaction Time 4-24 hoursThe reaction time can vary depending on the reactivity of the substrate and should be monitored.[1]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Reducing Agent: While other borohydrides like NaBH₄ can be used, NaBH(OAc)₃ is preferred for its selectivity. NaBH₄ can reduce aldehydes and ketones, so it must be added after complete imine formation.[9] NaBH(OAc)₃, being less reactive, can be present from the start of the reaction, simplifying the procedure.[4]

  • Solvent Selection: The use of aprotic solvents like DCE or DCM is crucial when using water-sensitive reagents like NaBH(OAc)₃.[4][9]

  • Stoichiometry: Using a slight excess of formaldehyde and the reducing agent ensures the complete conversion of the starting material.

  • Workup: The basic workup with NaHCO₃ is essential to neutralize any remaining acid and to ensure the final product is in its free base form for efficient extraction into the organic solvent.[10]

  • Purification Strategy: The choice of purification method will depend on the properties of the final N-methylated product. If the product is a solid, crystallization is often a straightforward method. If it is an oil or difficult to crystallize, conversion to a hydrochloride salt can facilitate purification by precipitation.[11]

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of your results, it is crucial to validate both the reaction progress and the final product.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is vital. On a TLC plate, the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. LC-MS can provide more definitive evidence by showing the expected mass of the product.

  • Product Characterization: The identity and purity of the final N,N'-dimethylpiperazine-2-carboxylic acid should be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the two N-methyl groups and the overall structure of the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can show the characteristic stretches for the carboxylic acid and other functional groups.

References

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
  • An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity - Benchchem. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). Retrieved from [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.). Retrieved from [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing racemization during 1,4-Dimethylpiperazine-2-carboxylic acid coupling

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #RAC-104-PIP Subject: Minimizing Racemization During 1,4-Dimethylpiperazine-2-carboxylic Acid Coupling Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #RAC-104-PIP Subject: Minimizing Racemization During 1,4-Dimethylpiperazine-2-carboxylic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the coupling of 1,4-Dimethylpiperazine-2-carboxylic acid . This is a "difficult coupling" scenario. Unlike standard amino acids, this molecule is an


-alkylated, cyclic 

-amino acid
. The tertiary nature of the

-nitrogen (N1) eliminates the amide proton that typically stabilizes the activated intermediate, making the molecule highly susceptible to racemization via oxazolonium (azlactone) formation .

This guide provides a root cause analysis, a decision matrix for reagent selection, and optimized protocols to maintain enantiomeric purity (>98% ee).

Part 1: Root Cause Analysis (The Mechanism)

To solve the problem, we must understand the enemy. Racemization in this substrate is not random; it is driven by the specific electronic environment of the piperazine ring.

The "N-Alkyl" Effect: In standard amino acids (secondary amines), the


-proton is relatively stable. In 1,4-dimethylpiperazine-2-carboxylic acid, the N1 nitrogen is tertiary. Upon activation of the carboxylic acid (forming an active ester), the nucleophilic N1 nitrogen attacks the carbonyl carbon to form a 5-membered oxazolonium ion  (cationic azlactone).

This intermediate is highly acidic at the C2 position. Even weak bases can abstract this proton, leading to a planar, achiral enolate. When this enolate reprotonates or couples, it does so without stereocontrol, resulting in a racemic mixture.

Visualizing the Failure Mode:

RacemizationMechanism Start Activated Ester (Chiral L-Isomer) Oxazolonium Oxazolonium Ion (Cationic Intermediate) Start->Oxazolonium N1 Nucleophilic Attack (Fast in N-alkyls) Product Coupled Product (Racemic DL-Mix) Start->Product Direct Coupling (Desired Path) Enol Planar Enol (Achiral) Oxazolonium->Enol Base Abstraction of alpha-Proton Enol->Product Coupling with Amine

Figure 1: The primary racemization pathway for N-alkylated amino acids is via the oxazolonium intermediate, which forms rapidly due to the tertiary amine nature of the piperazine ring.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIPEA, but I see ~15% epimerization. Why? A: HATU is a powerful reagent, but it is too aggressive for this substrate in the presence of DIPEA (Diisopropylethylamine).

  • The Issue: HATU requires a basic environment to function optimally. However, the combination of a highly reactive uronium species and a strong base (DIPEA) accelerates the proton abstraction from the oxazolonium intermediate described above.

  • The Fix: Switch to COMU or DIC/Oxyma . If you must use HATU, replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, bulkier base that is less likely to abstract the

    
    -proton while still neutralizing the reaction.
    

Q2: My starting material is a dihydrochloride salt. How does this affect the protocol? A: This is a critical variable.

  • The Issue: You need 2 equivalents of base just to neutralize the HCl salts before the coupling can occur. This creates a local "hotspot" of basicity if added too quickly.

  • The Fix: Perform a "pre-neutralization" step at 0°C . Add exactly 2.0 equivalents of base to the amino acid in solvent before adding the coupling reagent. Ensure the solution is cold to kinetically inhibit racemization during this neutralization.

Q3: Can I use standard acidic workups (1M HCl) to remove excess amine? A: NO. This is a common pitfall with piperazine derivatives.

  • The Issue: Your product contains a basic piperazine ring. If you wash with 1M HCl, your product will protonate and move into the aqueous layer. You will discard your product with the waste.

  • The Fix: Use a basic workup (Sat. NaHCO3) to remove acidic byproducts, or purify directly via Reverse-Phase HPLC (using ammonium bicarbonate or dilute formic acid buffers).

Part 3: Reagent Selection Matrix

Use this table to select the correct reagent system based on your specific constraints.

Reagent SystemRisk ProfileRecommendationNotes
DIC + Oxyma Pure Lowest Gold Standard Best for preventing racemization. Can often be used with minimal or no additional base if the AA is a free acid.
COMU + Collidine LowHigh Efficiency Excellent for difficult couplings where DIC is too slow. COMU shows lower racemization than HATU.[1][2]
HATU + DIPEA High AvoidOnly use if other methods fail to yield product. High risk of epimerization.
EDC + HOBt MediumLegacy MethodAcceptable, but Oxyma is superior to HOBt in safety and efficacy.

Part 4: Optimized Experimental Protocols

Protocol A: The "Safe" Method (DIC/Oxyma)

Recommended for maximum enantiomeric purity.

  • Preparation: Dissolve 1,4-dimethylpiperazine-2-carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF or DCM (0.1 M concentration).

    • Note: If using the HCl salt of the amino acid, add 2,4,6-Collidine (amount equal to HCl equivalents) and stir at 0°C for 5 mins.

  • Activation: Cool the solution to 0°C . Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise.

  • Pre-activation: Stir at 0°C for 5–10 minutes. This forms the active ester at a temperature where racemization is kinetically slow.

  • Coupling: Add the amine partner (1.0–1.2 equiv).

  • Reaction: Allow to warm to room temperature naturally. Monitor via LC-MS.

    • Why this works: Carbodiimide couplings with Oxyma operate at a lower pH than Uronium couplings, preserving the chiral center [1, 2].

Protocol B: The "Power" Method (COMU/Collidine)

Recommended for sterically hindered amine partners.

  • Preparation: Dissolve 1,4-dimethylpiperazine-2-carboxylic acid (1.0 equiv), the amine partner (1.1 equiv), and COMU (1.0 equiv) in DMF.

  • Base Addition: Cool to 0°C . Add 2,4,6-Collidine (2.0–3.0 equiv) dropwise.

    • Critical: Do NOT use DIPEA. Collidine is non-nucleophilic and sufficiently weak to minimize

      
      -proton abstraction [3].
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temp.

    • Why this works: COMU utilizes the Oxyma leaving group but activates faster than DIC. It is reported to retain configuration better than HATU for N-methylated amino acids [3].

Part 5: Decision Logic for Troubleshooting

Troubleshooting Start Start: Coupling 1,4-Dimethylpiperazine-2-COOH CheckSalt Is Starting Material a Salt (HCl)? Start->CheckSalt Neutralize Neutralize with Collidine at 0°C (Do not use DIPEA) CheckSalt->Neutralize Yes SelectReagent Select Coupling Reagent CheckSalt->SelectReagent No (Free Acid) Neutralize->SelectReagent MethodA Method A: DIC + Oxyma Pure (Priority: Purity) SelectReagent->MethodA MethodB Method B: COMU + Collidine (Priority: Yield/Speed) SelectReagent->MethodB Analysis Analyze % ee (Chiral HPLC) MethodA->Analysis MethodB->Analysis Racemization Racemization > 5%? Analysis->Racemization Success Proceed to Workup (Avoid Acid Extraction!) Racemization->Success No Fail Switch to TCFH + NMI (Specialized Reagent) Racemization->Fail Yes

Figure 2: Troubleshooting workflow prioritizing reagent selection based on salt form and racemization outcomes.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for the Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-methylamino acid coupling kinetics). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy of 1,4-Dimethylpiperazine-2-carboxylic Acid

The following guide details the infrared (IR) spectroscopy characterization of 1,4-Dimethylpiperazine-2-carboxylic acid , a critical pharmacophore in drug development. This guide distinguishes itself by addressing the cr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopy characterization of 1,4-Dimethylpiperazine-2-carboxylic acid , a critical pharmacophore in drug development.

This guide distinguishes itself by addressing the critical phase-state dependency (Salt vs. Zwitterion) of the molecule—a common source of error in analytical validation.

Executive Summary & Technical Context

1,4-Dimethylpiperazine-2-carboxylic acid (CAS: 58895-88-8) is a piperazine derivative often used as a chiral building block in the synthesis of bioactive compounds (e.g., antihistamines, antipsychotics).[1]

In a research setting, this compound is most frequently encountered in two distinct forms:

  • Dihydrochloride Salt (2HCl): The stable, commercial solid form (e.g., from AA Blocks, Fisher).

  • Zwitterionic Free Acid: The form present in neutral aqueous solution or after neutralization.

Crucial Insight: The IR spectrum changes drastically between these forms. The carbonyl (


) stretch shifts by 

depending on whether the carboxylic acid is protonated (

) or deprotonated (

). This guide provides data for both to prevent false-negative identification.

Spectral Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (Piperazine-2-carboxylic acid ) and its structural backbone (1,4-Dimethylpiperazine ).

Table 1: Comparative IR Peak Assignments (Experimental & Predicted)
Functional GroupVibration ModeTarget (2HCl Salt) (Commercial Solid)Target (Zwitterion) (Neutralized)Analog: Pip-2-COOH (Ref Value)Analog: 1,4-DMP (Ref Value)
Carbonyl

Stretch
1730 – 1750 cm⁻¹ (Strong, Sharp)1580 – 1620 cm⁻¹ (Asymmetric

)
1579 cm⁻¹ (

)1723 cm⁻¹ (

)
Absent
Hydroxyl

Stretch
2500 – 3300 cm⁻¹ (Very Broad, overlaps

)
Absent (deprotonated)2600–3000 cm⁻¹Absent
Amine (Salt)

Stretch
2400 – 2800 cm⁻¹ (Broad, Multiple bands)Absent (Tertiary amine)2400–3000 cm⁻¹Absent
Amine (Free)

Stretch
Absent (Tertiary amine)Absent3200–3400 cm⁻¹ (Secondary Amine)Absent
Methyl

Stretch (

)
2780 – 2950 cm⁻¹ (Distinct

)
2780 – 2950 cm⁻¹2850–2950 cm⁻¹2770–2940 cm⁻¹
Fingerprint

Stretch
1150 – 1250 cm⁻¹ 1100 – 1300 cm⁻¹1257 cm⁻¹1140–1280 cm⁻¹

Note on Data Sources: Values for Pip-2-COOH and 1,4-DMP are derived from experimental databases (NIST, SpectraBase) [1, 2]. Values for the Target are predicted based on the specific ionization shifts observed in piperazine carboxylic acid derivatives [3, 4].

Detailed Mechanistic Interpretation

A. The Carbonyl Shift (The "Fingerprint" of State)

The most definitive feature of 1,4-Dimethylpiperazine-2-carboxylic acid is the carbonyl band.

  • In the Dihydrochloride Salt: The carboxylic acid is fully protonated (

    
    ). The electron-withdrawing effect of the adjacent positively charged ammonium (
    
    
    
    ) at position 1 inductively destabilizes the carbonyl, shifting the
    
    
    stretch to a higher frequency (~1740 cm⁻¹ ).
  • In the Zwitterion: The acid deprotonates to a carboxylate (

    
    ). The double bond character is delocalized between the two oxygens. This lowers the force constant, causing a massive redshift to the 1580–1620 cm⁻¹  region (asymmetric stretch) and ~1400 cm⁻¹  (symmetric stretch) [3].
    
B. The N-Methyl Signature

Unlike the parent Piperazine-2-carboxylic acid, the target molecule lacks the N-H stretching band at 3200–3400 cm⁻¹ (typical of secondary amines). Instead, look for C-H stretches from the N-methyl groups .

  • Bohlmann Bands: In the free base form, trans-quinolizidine-like lone pair interactions can cause specific C-H stretching bands around 2700–2800 cm⁻¹ . These often disappear or diminish in the HCl salt form due to N-protonation.

Experimental Protocol: Characterization Workflow

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Reason: Piperazine salts are often hygroscopic. KBr pellets can absorb environmental water, broadening the 3000 cm⁻¹ region and obscuring

      
       details. ATR minimizes this artifact.
      
  • Alternative: Nujol Mull (if ATR is unavailable). Avoid KBr if the sample is the HCl salt to prevent halide exchange (KBr + R-HCl

    
     R-HBr + KCl) which can shift peaks.
    
Step 2: Validation Logic (Decision Tree)

Use the following logic flow to confirm identity and purity.

IR_Validation Start Start: Acquire IR Spectrum Check_CO Check 1700-1750 cm⁻¹ Region Start->Check_CO Strong_Peak Strong Peak Present (1730-1750 cm⁻¹) Check_CO->Strong_Peak Yes No_Peak No Peak / Weak Band Check_CO->No_Peak No Check_NH Check 3200-3400 cm⁻¹ Region Strong_Peak->Check_NH Check_1600 Check 1580-1620 cm⁻¹ No_Peak->Check_1600 Conclusion_Zwitt ID: 1,4-Dimethylpiperazine-2-COOH (Zwitterion/Free Acid) Check_1600->Conclusion_Zwitt Strong Band Found Sharp_NH Sharp/Medium Band Present Check_NH->Sharp_NH Yes No_NH No Sharp Band (Only broad OH/NH+) Check_NH->No_NH No Conclusion_Impurity Contamination: Parent Amine (Incomplete Methylation) Sharp_NH->Conclusion_Impurity Conclusion_Salt ID: 1,4-Dimethylpiperazine-2-COOH (Dihydrochloride Salt) No_NH->Conclusion_Salt

Figure 1: Logical workflow for spectral identification of 1,4-Dimethylpiperazine-2-carboxylic acid forms.

References

  • National Institute of Standards and Technology (NIST). Piperazine-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1,4-Dimethylpiperazine IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (General reference for amine/carboxylic acid shifts).

Sources

Comparative

Bioavailability comparison of methylated vs unmethylated piperazine amino acids

Topic: Bioavailability Comparison of Methylated vs. Unmethylated Piperazine Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Comparison of Methylated vs. Unmethylated Piperazine Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical analysis of the bioavailability differences between unmethylated piperazine amino acids (e.g., piperazine-2-carboxylic acid) and their N-methylated counterparts.

Key Findings:

  • Permeability: N-methylation significantly enhances passive membrane permeability (up to 100-fold in specific scaffolds) by capping the secondary amine, reducing the hydrogen bond donor (HBD) count, and increasing lipophilicity.

  • Metabolic Stability: The effect is bimodal. N-methylation protects against direct N-glucuronidation and proteolytic cleavage (in peptide contexts) but introduces a liability for N-demethylation by CYP450 enzymes.

  • Transport Mechanism: While unmethylated piperazine amino acids rely primarily on passive paracellular diffusion or specific solute carriers (if zwitterionic), N-methylated variants shift the profile toward transcellular passive diffusion, significantly improving oral absorption (F%).

Chemical Context & Rationale

Piperazine amino acids are non-proteinogenic building blocks used to induce conformational rigidity in peptidomimetics and small molecule drugs.

  • Unmethylated (Secondary Amine): Offers a handle for further functionalization but presents a high polar surface area (PSA) and H-bond donor capability, often limiting passive diffusion.

  • Methylated (Tertiary Amine): N-methylation is a strategic "cap" used to modulate pKa, reduce polarity, and induce specific cis/trans conformational preferences (e.g., in diketopiperazine formation).

Structural Comparison
FeatureUnmethylated (e.g., Piperazine-2-COOH)N-Methylated (e.g., N-Me-Piperazine-2-COOH)
Amine Type Secondary (

)
Tertiary (

)
H-Bond Donors 2 (NH, COOH)1 (COOH)
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)
pKa (Basic N) ~9.8 (Typical for piperazine)~9.0 - 9.2 (Slightly reduced basicity)

Physicochemical Properties & Permeability[1][2][3][4][5]

The primary driver for the bioavailability difference is the alteration in membrane permeability coefficients (


).
Mechanism of Permeability Enhancement

N-methylation removes a critical hydrogen bond donor. According to Lipinski’s Rule of 5 and Veber’s Rules, reducing HBD count is directly correlated with improved oral bioavailability.

  • Unmethylated: Often restricted to paracellular transport (between cells) due to high polarity, which is a low-capacity pathway limited by tight junction pore size (< 10 Å).

  • Methylated: Gains access to transcellular transport (through cells). The methyl group masks the polar nitrogen, allowing the molecule to partition into the lipid bilayer.

Case Study Evidence (CXCR4 Antagonists): In a study of piperazine-based CXCR4 antagonists, converting a secondary piperazine nitrogen to an N-methyl tertiary amine resulted in a 100-fold increase in PAMPA (Parallel Artificial Membrane Permeability Assay) permeability.

Comparative Data Table
PropertyUnmethylated Piperazine AAN-Methylated Piperazine AAImpact on Bioavailability
LogD (pH 7.4) -2.5 to -1.5-1.0 to 0.5Positive: Higher LogD favors membrane partitioning.
PAMPA

< 1.0

10⁻⁶ cm/s
> 10.0

10⁻⁶ cm/s
Critical: Shifts from low to high permeability classification.
Solubility Very High (aqueous)High (aqueous)Neutral: Both retain good solubility, but methylated form is better balanced.
Efflux Liability Potential P-gp substrateReduced P-gp recognitionPositive: N-methylation can disrupt H-bonding required for P-gp binding.

Metabolic Stability & Clearance[6]

Bioavailability (


) is a function of absorption (

) and first-pass clearance (

):

. While methylation improves

, its effect on clearance (

) is complex.
Metabolic Pathways[1][6]
  • Unmethylated Fate:

    • N-Glucuronidation: The secondary amine is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.

    • N-Acetylation: Common Phase II conjugation.

    • Ring Oxidation: Susceptible to CYP-mediated ring oxidation.

  • Methylated Fate:

    • N-Demethylation: The methyl group is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) can oxidatively remove the methyl group, reverting it to the unmethylated parent.

    • Proteolytic Stability (Peptides): If the piperazine AA is part of a peptide bond, N-methylation on the amide nitrogen (if applicable) or the ring nitrogen sterically hinders protease access, significantly extending half-life (

      
      ).
      
Visualization: Metabolic Divergence

MetabolicPathways Unmethylated Unmethylated Piperazine AA (Secondary Amine) Glucuronide N-Glucuronide Conjugate (Rapid Renal Excretion) Unmethylated->Glucuronide UGT Enzymes (Phase II) Oxidized Ring Oxidation / Lactam Unmethylated->Oxidized CYP450 Methylated N-Methylated Piperazine AA (Tertiary Amine) Methylated->Unmethylated Reversion Methylated->Glucuronide Blocked Demethylated Demethylated Metabolite (Reverts to Parent) Methylated->Demethylated CYP3A4/2D6 (N-Demethylation)

Caption: Metabolic divergence showing N-methylation blocking direct glucuronidation but introducing a demethylation liability.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to assess passive diffusion differences.

  • Preparation: Prepare a 10 mM stock of both methylated and unmethylated compounds in DMSO.

  • Donor Plate: Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells of a 96-well PAMPA sandwich plate.

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 1% lecithin in dodecane (artificial lipid membrane).

  • Incubation: Mate the plates and incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate

    
     using the formula:
    
    
    
    
    Validation: Use Propranolol (High Perm) and Atenolol (Low Perm) as controls.
Protocol B: Microsomal Stability Assay

Use this to assess metabolic clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate 1 µM test compound in 100 mM phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific transitions for N-demethylated metabolites (+14 Da loss) vs. glucuronides (+176 Da gain).

Pharmacokinetic Profile Summary

PK ParameterUnmethylated ProfileN-Methylated Profile

Lower (due to poor absorption)Higher (rapid absorption)

DelayedFaster
AUC (Exposure) LowHigh (typically 2-5x higher)
Half-life (

)
Variable (depends on renal clearance)Variable (depends on CYP metabolism)
Bioavailability (

)
Typically < 20% (for monomers)Typically > 50%

Workflow Visualization

The following diagram illustrates the decision matrix for choosing between methylated and unmethylated variants during lead optimization.

OptimizationWorkflow Start Start: Piperazine Scaffold Selection PermCheck Is Permeability (Papp) < 1.0 x 10^-6 cm/s? Start->PermCheck MetabCheck Is Metabolic Clearance High? Start->MetabCheck Unmethylated Use Unmethylated (If H-bond donor required for potency) PermCheck->Unmethylated No (Permeability OK) Methylate Apply N-Methylation PermCheck->Methylate Yes (Low Permeability) MetabCheck->Unmethylated No MetabCheck->Methylate Yes (Phase II Liability) Result1 Outcome: Improved Permeability Risk: CYP Demethylation Methylate->Result1 Primary Effect Result2 Outcome: Blocked Glucuronidation Risk: Altered Potency Methylate->Result2 Secondary Effect

Caption: Decision logic for applying N-methylation to piperazine scaffolds to solve permeability or metabolic issues.

References

  • Miller, J. et al. (2010). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Permeability and Transporters).
  • Soliman, A. M. et al. (2023).[1] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. [Link][1]

  • Stuettgen, V. & Brayden, D. J. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers. The AAPS Journal. [Link]

  • Recanatini, M. et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Current Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpiperazine-2-carboxylic acid
Reactant of Route 2
1,4-Dimethylpiperazine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.